molecular formula C52H88N10O15 B568995 Caspofungin Acetate-d4 CAS No. 1131958-73-0

Caspofungin Acetate-d4

Numéro de catalogue B568995
Numéro CAS: 1131958-73-0
Poids moléculaire: 1097.355
Clé InChI: JYIKNQVWKBUSNH-XXPLCQOFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Caspofungin Acetate-d4 is an antifungal drug that belongs to a new class termed the echinocandins . It is used to treat Aspergillus and Candida infections . It is a semi-synthetic water-soluble lipopeptide produced from a fermentation product of the fungus Glarea lozoyensis .


Synthesis Analysis

Caspofungin is a semi-synthetic derivative of pneumocandin B0, a naturally occurring, lipophilic cyclic peptide isolated from the fungus, Glarea lozoyensis . The purification was extremely problematic due to the structural similarity between pneumocandin A0 and B0 .


Molecular Structure Analysis

The molecular formula of Caspofungin Acetate-d4 is C52D4H84N10O15.2C2H4O2 . It is a semi-synthetic water-soluble lipopeptide .


Chemical Reactions Analysis

Caspofungin-d4 (acetate) is the deuterium labeled Caspofungin diacetate. Caspofungin diacetate inhibits the synthesis of the cell wall component β-(1,3)-D-glucan .


Physical And Chemical Properties Analysis

The molecular weight of Caspofungin Acetate-d4 is 1217.44 . More detailed physical and chemical properties are not available in the search results.

Applications De Recherche Scientifique

  • Aspergillus fumigatus Mutants with Reduced Susceptibility to Caspofungin : Caspofungin Acetate is effective against Aspergillus fumigatus, a common cause of invasive aspergillosis. Mutants of this fungus with reduced susceptibility to Caspofungin have been studied to understand potential resistance mechanisms (Gardiner et al., 2005).

  • Quantitative PCR Assay in Murine Model of Disseminated Aspergillosis : Caspofungin Acetate's efficacy in treating Aspergillus fumigatus infections has been demonstrated using a quantitative PCR-based assay in a murine model. The study highlights the drug's potential in reducing fungal burden in disseminated aspergillosis (Bowman et al., 2001).

  • Antifungal Activity of Caspofungin Against Aspergillus fumigatus In Vitro : Caspofungin Acetate has been shown to kill growing cells of Aspergillus fumigatus in vitro, indicating its potent antifungal properties (Bowman et al., 2002).

  • Safety and Tolerability in Fungal Infections Treatment : The safety profile of Caspofungin Acetate in treating fungal infections has been reviewed, highlighting its importance for patients intolerant to conventional therapy (Sable et al., 2002).

  • Development of Caspofungin (CANCIDAS®) : The discovery and development of Caspofungin Acetate as an antifungal drug, its background, challenges, and the process leading to its clinical approval, have been documented, emphasizing its significant role in antifungal therapy (Balkovec et al., 2014).

  • Caspofungin in Oropharyngeal and Esophageal Candidiases Treatment : A study on the efficacy of Caspofungin Acetate in treating oropharyngeal and esophageal candidiases, especially in HIV-infected patients, showed its effectiveness and tolerability as a therapeutic option (Arathoon et al., 2002).

  • Retinal Toxicity of Intravitreal Caspofungin in Mice : The safety profile of Caspofungin Acetate for the treatment of fungal endophthalmitis has been evaluated through a study on its retinal toxicity after intravitreal injection in mice (Mojumder et al., 2010).

  • Efficacy Against Disseminated Aspergillosis and Candidiasis in Immunosuppressed Mice : Caspofungin Acetate has been shown to be effective in treating disseminated aspergillosis and candidiasis in immunosuppressed mice, demonstrating its potential in the absence of host immune response (Abruzzo et al., 2000).

  • Synthesis from Pneumocandin B0 : The synthesis of Caspofungin Acetate from pneumocandin B0, a natural product, and its process of conversion into an effective antifungal agent have been detailed (Leonard et al., 2007).

  • Pharmacologic Properties and Clinical Usefulness : The pharmacologic properties, potential clinical usefulness, and effectiveness against various fungal species of Caspofungin Acetate have been discussed, highlighting its role in treating nosocomial fungal infections (Stone et al., 2002).

Safety And Hazards

Caspofungin Acetate-d4 can cause serious eye damage and is suspected of damaging fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Orientations Futures

While Caspofungin has shown promise in treating invasive aspergillosis and candidiasis, further studies are required to define its exact role in the antifungal armamentarium . It is also being studied for its efficacy in treating other fungal infections .

Propriétés

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28?,29?,30-,33-,34+,35+,36-,37+,38-,40+,41+,42+,43+,44+,45+,46+/m1/s1/i21D2,22D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIKNQVWKBUSNH-XXPLCQOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N[C@@H]1[C@@H](C[C@@H](C(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CC[C@@H]([C@H]3C(=O)N1)O)[C@@H](CCN)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)O)[C@@H](C)O)NC(=O)CCCCCCCCC(C)CC(C)CC)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H88N10O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1097.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caspofungin-d4

Citations

For This Compound
2
Citations
IG Yu, SE O'Brien, DM Ryckman - Journal of Aerosol Medicine and …, 2021 - liebertpub.com
Background: Aspergillosis is a serious fungal lung infection caused by Aspergillus spp. and is often fatal in immunocompromised patients. Current antifungal drug treatment and delivery …
Number of citations: 3 www.liebertpub.com
Q Wang, Z Zhang, D Liu, W Chen, G Cui… - Antimicrobial agents …, 2020 - Am Soc Microbiol
… Caspofungin acetate-d4 was used as an internal standard. A Waters BEH C 18 column (50 by 2.1 mm, 1.8 μm) was used with a gradient elution with mobile phase A (water with 0.1% …
Number of citations: 15 journals.asm.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.